[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](9H-xanthen-9-yl)methanone
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of benzodioxole, xanthene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the benzodioxole and xanthene intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the xanthene and piperazine components.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds feature the benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE is unique due to its combination of benzodioxole, xanthene, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H24N2O4 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C26H24N2O4/c29-26(25-19-5-1-3-7-21(19)32-22-8-4-2-6-20(22)25)28-13-11-27(12-14-28)16-18-9-10-23-24(15-18)31-17-30-23/h1-10,15,25H,11-14,16-17H2 |
InChI Key |
QSVCSPVODJNGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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